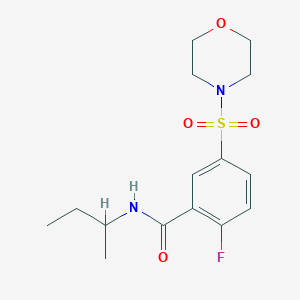
N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHDDH and is known for its unique properties such as antibacterial, antifungal, and antitumor activities.
Mecanismo De Acción
The mechanism of action of BHDDH is not fully understood. However, studies have shown that BHDDH inhibits the growth of bacterial and fungal cells by damaging their cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BHDDH has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity towards normal cells. BHDDH has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacterial and fungal cells by damaging their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BHDDH in lab experiments include its broad-spectrum antimicrobial and antitumor activities, low toxicity, and ease of synthesis. However, the limitations of using BHDDH in lab experiments include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for research on BHDDH. These include:
1. Studying the potential use of BHDDH as a treatment for multidrug-resistant bacterial infections.
2. Investigating the potential use of BHDDH as a treatment for fungal infections.
3. Studying the potential use of BHDDH in the development of new materials such as polymers and coatings.
4. Investigating the mechanism of action of BHDDH in cancer cells.
5. Developing new methods for synthesizing BHDDH to improve its yield and purity.
Conclusion:
In conclusion, N'~1~,N'~6~-bis(3,5-dibromo-2-hydroxybenzylidene)hexanedihydrazide is a chemical compound with unique properties that have potential applications in various fields. Its broad-spectrum antimicrobial and antitumor activities, low toxicity, and ease of synthesis make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, agriculture, and material science.
Métodos De Síntesis
The synthesis of BHDDH involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hexanedihydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BHDDH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BHDDH has shown promising results as an antibacterial and antitumor agent. It has also been studied for its antifungal properties and has shown potential as a treatment for fungal infections. In agriculture, BHDDH has been studied for its potential use as a fungicide and herbicide. In material science, BHDDH has been studied for its potential use in the development of new materials such as polymers and coatings.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br4N4O4/c21-13-5-11(19(31)15(23)7-13)9-25-27-17(29)3-1-2-4-18(30)28-26-10-12-6-14(22)8-16(24)20(12)32/h5-10,31-32H,1-4H2,(H,27,29)(H,28,30)/b25-9+,26-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCOPINCXQRPQ-ZZULHHKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CCCCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6111385.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6111393.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B6111404.png)
![N-[4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6111408.png)
![3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6111416.png)
![1-benzyl-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111423.png)
![9-(3-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6111428.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6111430.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]nicotinamide](/img/structure/B6111433.png)

![2-bromo-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B6111442.png)
![3-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6111454.png)
![methyl 4-{[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6111473.png)
